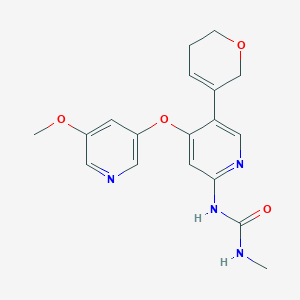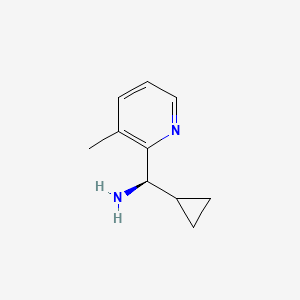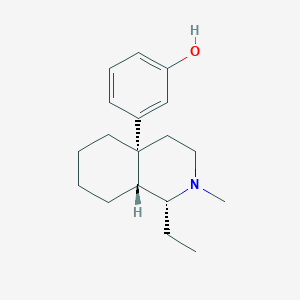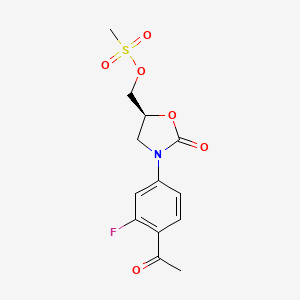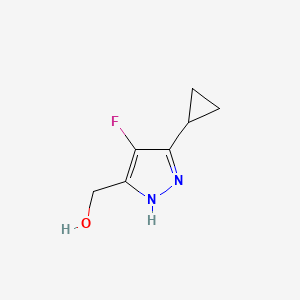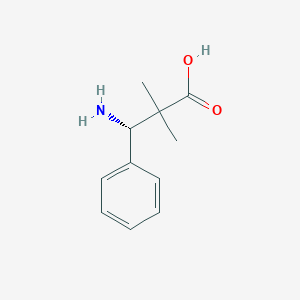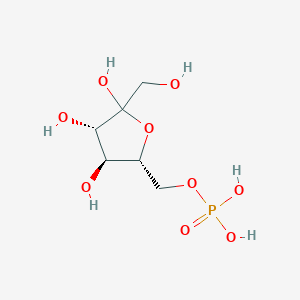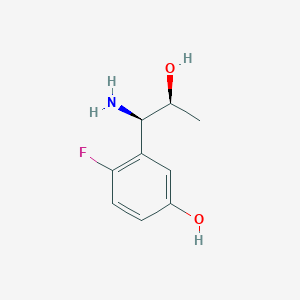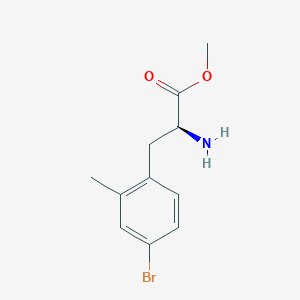
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is an organic compound with a molecular formula of C11H14BrNO2. This compound is characterized by the presence of a bromine atom, a methyl group, and an amino group attached to a phenyl ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropanoate, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the propanoate chain.
Esterification: Finally, the compound is esterified to form the methyl ester, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: The corresponding carboxylic acid and methanol.
科学的研究の応用
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but lacks the amino group.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of an amino group.
Methyl 2-(4-bromo-2-methylphenyl)propanoate: Lacks the amino group.
Uniqueness
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChIキー |
DBFUPNVVLBKTGL-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Br)C[C@@H](C(=O)OC)N |
正規SMILES |
CC1=C(C=CC(=C1)Br)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)

![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
